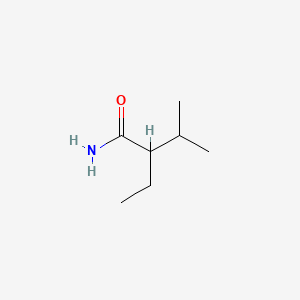

2-Isopropylbutyramide

Description

Structure

3D Structure

Properties

CAS No. |

64037-70-3 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-ethyl-3-methylbutanamide |

InChI |

InChI=1S/C7H15NO/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H2,8,9) |

InChI Key |

MIWKMBLORLMHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Isopropylbutyramide

Hydrolytic Stability and Degradation Pathways under Controlled Conditions

Amides are generally stable to water, exhibiting greater resistance to hydrolysis than esters by a factor of approximately 100. wikipedia.org However, under acidic or basic conditions, 2-isopropylbutyramide can undergo hydrolysis to yield 2-isopropylbutyric acid and ammonia (B1221849). libretexts.orgallen.inlibretexts.org These reactions are typically irreversible due to the subsequent acid-base reactions of the products. wikipedia.orglibretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by water to form a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (as ammonia). Subsequent reformation of the carbonyl double bond results in the expulsion of ammonia, which is then protonated to form an ammonium (B1175870) ion, driving the equilibrium towards the products. libretexts.orgmasterorganicchemistry.com

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. libretexts.orgallen.inchemistrysteps.com The reformation of the carbonyl group leads to the elimination of an amide ion, a poor leaving group. The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide ion, yielding a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com

In addition to hydrolysis, amides can undergo other degradation pathways under specific conditions. For instance, secondary amides derived from p-aminophenol have been shown to undergo a base-mediated oxidative degradation to primary amides. nih.gov While not directly applicable to this compound, this highlights the potential for alternative degradation routes in complex chemical environments.

Nucleophilic and Electrophilic Reactivity Profiles of the Amide Moiety

The reactivity of the amide moiety in this compound is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl group, which gives the C-N bond a partial double bond character. This resonance stabilization makes the amide less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like esters and acid chlorides. libretexts.orgbyjus.comvanderbilt.edu

Nucleophilic Reactivity: The carbonyl carbon of this compound is electrophilic and can be attacked by nucleophiles. However, due to the aforementioned resonance stabilization, this reaction is generally less favorable than with other carbonyl compounds. Strong nucleophiles and/or harsh reaction conditions are often required. The outcome of such reactions typically follows the nucleophilic acyl substitution pathway, where the attacking nucleophile replaces the amino group. libretexts.orgbyjus.com For primary and secondary amides, strong nucleophiles like Grignard reagents and organolithiums tend to deprotonate the N-H bond rather than attacking the carbonyl carbon. wikipedia.org

Electrophilic Reactivity: The nitrogen atom of this compound, being part of an amide, is generally not nucleophilic due to the delocalization of its lone pair. However, the carbonyl oxygen can react with electrophiles, particularly protons in acidic conditions, which activates the carbonyl group towards nucleophilic attack. wikipedia.org While direct electrophilic attack on the nitrogen is uncommon, certain reagents can facilitate electrophilic amination reactions. nih.govwikipedia.orguwaterloo.ca

Derivatization and Functionalization Strategies of this compound

The structural modification of this compound can lead to a diverse range of analogues with potentially interesting properties. These modifications can be broadly categorized into the synthesis of substituted analogues, the exploration of novel scaffolds, and regioselective or chemoselective transformations.

One of the most well-documented derivatizations of a structure closely related to this compound is the synthesis of N,2,3-trimethyl-2-isopropylbutanamide, also known as WS-23. While many synthetic routes to WS-23 start from precursors other than this compound, they illustrate the chemical transformations possible for this class of compounds.

One patented method describes the synthesis of WS-23 from 2,3-dimethyl-2-isopropyl butyrate. This ester is reacted with methylamine (B109427) in the presence of a basic catalyst to yield the final N-methylated amide product. This demonstrates a direct pathway to N-substituted derivatives from a closely related ester, a transformation that could be adapted from this compound.

Another synthetic approach involves the Ritter reaction, where a nitrile is reacted with an alkene or alcohol under strong acid catalysis. For instance, N-ethyl-2,2-diisopropyl butyramide (B146194) has been synthesized from di-isopropyl butyronitrile (B89842) and ethene. google.com This highlights a method for introducing N-alkyl substituents.

The following table summarizes a selection of synthetic routes to N-substituted butyramide analogues:

| Starting Material | Reagents | Product | Reference |

| 2,3-dimethyl-2-isopropyl butyrate | Methylamine, Basic catalyst | N,2,3-trimethyl-2-isopropylbutanamide | CN103274959B |

| Di-isopropyl butyronitrile | Ethene, Strong acid | N-ethyl-2,2-diisopropyl butyramide | CN102260185A |

The amide functionality of this compound can serve as a handle for the construction of more complex molecular architectures, including heterocyclic ring systems. The intramolecular reactions of amides are a powerful tool in the synthesis of N-heterocycles. rsc.orgrsc.org For example, suitably substituted aryl amides can undergo intramolecular cyclization to form quinazolin-4-ones. rsc.org

While specific examples starting from this compound are not prevalent in the literature, the general principles of amide chemistry suggest several possibilities. For instance, the nitrogen of the amide could potentially act as a nucleophile in an intramolecular fashion if a suitable electrophilic center is introduced elsewhere in the molecule. Conversely, the carbon alpha to the carbonyl group could be functionalized to participate in cyclization reactions. The synthesis of heterocyclic compounds from amides is an active area of research, with various methods being developed, including metal-catalyzed and photocatalytic approaches. asiaresearchnews.comnih.gov

Achieving regioselective and chemoselective modifications of a molecule with multiple functional groups is a key challenge in organic synthesis. For this compound, the primary sites for reaction are the carbonyl group, the N-H bonds, and the C-H bonds of the alkyl framework.

Regioselective reactions aim to control which position of a molecule reacts. For instance, a regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes has been developed, showcasing the ability to control the position of functionalization relative to the amide group. nih.govacs.org While this is an intermolecular reaction, it highlights the potential for directing reactions to specific locations within a molecule containing an amide.

Chemoselective modifications involve the selective reaction of one functional group in the presence of others. The amide group in this compound is relatively unreactive, which can be an advantage in chemoselective synthesis. For example, it is possible to perform reactions on other parts of a molecule without affecting the amide bond under certain conditions. Conversely, activating the amide group, for instance with triflic anhydride (B1165640), can enable its chemoselective functionalization even in the presence of other electrophilic sites. nih.govfrontiersin.org

The development of chemoselective methods for amide bond formation itself is also an area of interest, with recent advances allowing for the N-acylation of less reactive nitrogen-containing heterocycles in the presence of other nucleophilic groups. asiaresearchnews.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Isopropylbutyramide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a premier technique for elucidating the detailed atomic-level structure of 2-isopropylbutyramide in solution.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental tools for the definitive assignment of the molecular framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides essential information regarding the electronic environment and connectivity of protons within the molecule. The chemical shift of each proton is influenced by neighboring atoms, with electronegative atoms like oxygen causing a downfield shift. libretexts.org For this compound, the protons on the carbon adjacent to the amide carbonyl group and the methine proton of the isopropyl group are expected to appear at a lower field compared to the methyl protons. Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, following the n+1 rule, which helps to establish the connectivity of different proton environments. docbrown.info

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of attached atoms. libretexts.org The carbonyl carbon of the amide group in this compound is characteristically found at a significantly downfield position (typically 170-180 ppm). libretexts.org Aliphatic carbons, such as those in the isopropyl and butyl groups, resonate at higher fields.

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Amide (NH₂) | 5.0 - 8.5 | N/A |

| Carbonyl (C=O) | N/A | 170 - 180 |

| α-CH | 2.0 - 2.5 | 40 - 50 |

| Isopropyl CH | 1.5 - 2.5 | 25 - 35 |

| Isopropyl CH₃ | 0.8 - 1.2 | 15 - 25 |

| Butyl CH₂ | 1.2 - 1.7 | 20 - 40 |

| Butyl CH₃ | 0.8 - 1.2 | 10 - 20 |

Note: Actual chemical shifts can be influenced by solvent and concentration.

For a complete structural characterization, including stereochemistry, advanced NMR techniques are employed. semanticscholar.org Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish correlations between protons and carbons, confirming the connectivity within the molecule. researchgate.net For determining the absolute configuration of chiral centers, derivatization with a chiral agent, such as Mosher's acid, can be utilized. researchgate.net The resulting diastereomers exhibit distinct NMR signals, allowing for their differentiation and the assignment of absolute stereochemistry. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Characterization and Purity Assessment

Mass spectrometry is a highly sensitive technique that provides information on the molecular weight and elemental composition of a compound.

GC-MS is a powerful hyphenated technique ideal for separating and identifying components within a mixture. shimadzu.comnih.gov In the context of this compound analysis, the gas chromatograph separates it from other volatile and semi-volatile compounds based on their boiling points and interactions with the chromatographic column. fda.govresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of this compound. youtube.comnih.gov By measuring the mass-to-charge ratio with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The amide group gives rise to several distinct bands: N-H stretching vibrations typically appear as a pair of peaks between 3370 and 3170 cm⁻¹ for a primary amide. spectroscopyonline.com The strong C=O stretching vibration is observed in the region of 1680 to 1630 cm⁻¹. spectroscopyonline.com Additionally, the N-H bending vibration (amide II band) is found around 1650 to 1620 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from large changes in polarizability. For amides, the C=O stretch is also a prominent feature in the Raman spectrum. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3370 - 3170 | 3370 - 3170 | Medium-Strong |

| Alkyl (C-H) | Stretch | 2960 - 2850 | 2960 - 2850 | Strong |

| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1630 | 1680 - 1630 | Strong |

| Amide (N-H) | Bend (Amide II) | 1650 - 1620 | 1650 - 1620 | Medium |

Computational and Theoretical Investigations of 2 Isopropylbutyramide

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nrel.govqm-science.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. conicet.gov.arnih.gov

Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule by optimizing the geometry to a minimum on the potential energy surface. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. For 2-Isopropylbutyramide, DFT calculations would reveal the preferred spatial orientation of the isopropyl and ethyl groups relative to the amide functional group.

Electronic Structure: Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, Mulliken atomic charges and molecular electrostatic potential (MEP) maps can be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. researchgate.net

Illustrative Data for a Simple Amide (Butyramide) To illustrate the type of data obtained from DFT calculations, the following table presents theoretical values for the related, simpler compound, butyramide (B146194). These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G.

| Parameter | Description | Illustrative Value (Butyramide) |

| Total Energy | The total electronic energy of the optimized molecule. | -287.5 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -0.27 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 0.09 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 0.36 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.75 Debye |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). mdpi.com

Conformational Landscape: For a flexible molecule like this compound, rotation around single bonds can lead to multiple stable conformations (rotamers). MD simulations can explore the potential energy surface to identify these low-energy conformers and the energy barriers between them. nih.gov A study on the amide derivative leucinamide, for example, used computational methods to identify multiple low-energy conformations governed by side-chain configuration. nih.gov This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its properties and interactions.

Dynamic Interactions: When simulated in a solvent like water, MD can reveal detailed information about solute-solvent interactions. It can characterize the hydrogen bonding network between the amide group of this compound and surrounding water molecules, as well as the hydrophobic interactions of its alkyl groups. Understanding these dynamic interactions is key to predicting solubility and partitioning behavior.

Illustrative Findings from MD Simulations of Alkylamides in Water The table below summarizes typical outputs from an MD simulation of a generic alkylamide in an aqueous environment.

| Parameter | Description | Illustrative Finding |

| RMSD | Root Mean Square Deviation of atomic positions from a reference structure, indicating conformational stability. | Low RMSD (< 2 Å) suggests a stable conformation. |

| RMSF | Root Mean Square Fluctuation of individual atoms, highlighting flexible regions of the molecule. | Higher RMSF in the terminal methyl groups of the alkyl chains. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | A sharp peak at ~2.8 Å from the amide oxygen indicates strong hydrogen bonding with water. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent molecules. | Changes in SASA over time can indicate conformational changes that expose or bury different parts of the molecule. |

Ligand-Protein Docking Studies for Mechanistic Insights into Molecular Interactions (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). wikipedia.org In a non-clinical context, this can be used to understand potential interactions with various enzymes or receptor proteins, providing insights into mechanisms of action at a molecular level. nih.govyoutube.com

Docking algorithms sample a large number of possible binding poses of the ligand within the active site of a protein and use a scoring function to rank them. nih.gov The results can predict the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, docking could be used to explore its potential to interact with the binding pockets of various proteins. For example, studies on propionamide (B166681) (a product of acrylamide (B121943) reaction) have used covalent docking to model its interaction with cysteine residues in proteins. nih.gov

Hypothetical Docking Results of this compound with a Generic Binding Pocket This table illustrates the kind of information that would be generated from a docking study.

| Parameter | Description | Illustrative Result |

| Binding Affinity / Docking Score | An estimation of the binding free energy, indicating the strength of the interaction. | -5.5 kcal/mol |

| Predicted Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bond between the amide N-H and a backbone carbonyl of an Alanine residue. Hydrophobic interactions between the isopropyl group and Leucine/Valine residues. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | The isopropyl group is buried in a hydrophobic pocket, while the amide group is positioned to form hydrogen bonds at the pocket's entrance. |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics for Butyramide Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. wikipedia.org By systematically modifying the structure of a parent molecule, such as butyramide, and observing the effect on a particular property, a predictive model can be built. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between chemical structure (represented by molecular descriptors) and the activity.

For butyramide derivatives, SAR modeling could be used to predict how changes to the alkyl substituents affect properties like solubility, lipophilicity, or binding affinity to a specific target. For example, increasing the size of the alkyl groups (e.g., from isopropyl to isobutyl) would likely increase lipophilicity. Predictive analytics, often employing machine learning algorithms, can then use these models to screen virtual libraries of related compounds and prioritize those with desired properties for further investigation.

Example of a Simple QSAR Model for Lipophilicity (logP) of Butyramide Derivatives A hypothetical linear regression model could take the following form: logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + ...**

| Descriptor | Description | Correlation |

| Molecular Weight (MW) | The mass of the molecule. | Positive (larger molecules are often more lipophilic). |

| Polar Surface Area (PSA) | The surface area contributed by polar atoms (O, N). | Negative (higher PSA generally leads to lower lipophilicity). |

| Number of Rotatable Bonds | A measure of molecular flexibility. | Can have a complex, non-linear effect. |

In Silico Predictions of Chemical Reactivity and Stability

In silico methods are invaluable for predicting the chemical reactivity and stability of a compound without the need for laboratory experiments. researchgate.netacs.org These predictions can be based on quantum chemical calculations, empirical rules, or machine learning models trained on large datasets of known reactions and degradation pathways.

Chemical Reactivity: The reactivity of this compound can be assessed by calculating activation energy barriers for potential reactions, such as hydrolysis of the amide bond. The amide functional group is generally stable, but hydrolysis can occur under acidic or basic conditions. Computational methods can model these reaction pathways and determine the energetic feasibility. The previously mentioned HOMO-LUMO gap and MEP maps also provide strong indicators of where the molecule is most likely to undergo electrophilic or nucleophilic attack. acs.org

Chemical Stability: Stability predictions can assess the likelihood of a molecule degrading under specific conditions (e.g., temperature, light, presence of oxidizing agents). This can involve calculating bond dissociation energies to identify the weakest bonds in the molecule. For this compound, the C-N amide bond and the C-C bonds adjacent to the carbonyl group would be of primary interest.

Illustrative Data for In Silico Stability and Reactivity Prediction

| Parameter | Description | Illustrative Prediction for this compound |

| Amide Hydrolysis Barrier (Acid-catalyzed) | The activation energy required for the hydrolysis of the amide bond under acidic conditions. | ~20-25 kcal/mol (indicating high stability) |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | The C(O)-N bond would have a relatively high BDE, contributing to the molecule's overall stability. |

| Oxidation Potential | The ease with which the molecule can be oxidized. | Relatively high, suggesting resistance to oxidation under normal conditions. |

Mechanistic Studies of 2 Isopropylbutyramide Interactions in Vitro, Non Clinical

Enzyme Inhibition and Activation Mechanisms by Butyramide (B146194) Derivatives

Butyramide derivatives, a class of compounds characterized by a butyramide core structure, have been investigated for their potential to modulate the activity of various enzymes. The primary mechanisms of interaction involve the binding of these molecules to specific sites on an enzyme, leading to either inhibition or activation. These interactions are quantified through kinetic studies and visualized through structural biology techniques, providing a detailed picture of the compound's effect on enzyme function.

The potency of an enzyme inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. However, the IC50 value can be influenced by the concentrations of the enzyme and its substrate.

The inhibition constant (Ki), conversely, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. It is independent of enzyme concentration and provides a more direct assessment of the inhibitor's potency. A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor.

While specific Ki values for 2-isopropylbutyramide against the targets listed below are not extensively documented in publicly available literature, studies on structurally related benzamide (B126) and carboxamide derivatives provide insight into how this class of compounds can interact with key enzymes. For example, various benzamide derivatives have been synthesized and evaluated as inhibitors for sirtuin enzymes, demonstrating a range of potencies. Similarly, other carboxamide-containing compounds have been assessed for their inhibitory activity against histone deacetylases (HDACs) and α-amylase.

Below is a table summarizing the inhibitory activities of some butyramide and related carboxamide derivatives against various enzymes, illustrating the range of potencies observed in vitro.

| Compound Class | Target Enzyme | Parameter | Value (µM) |

| Benzamide Derivatives | SIRT2 | IC50 | 0.60 |

| Dual Sirt2/HDAC6 Inhibitor (Compound 33) | SIRT2 | IC50 | 0.88 |

| Dual Sirt2/HDAC6 Inhibitor (Compound 33) | HDAC6 | IC50 | 0.03 |

| 1,2,4-triazole-based bis-hydrazones | α-amylase | IC50 | 0.70 - 35.70 |

| Chalcone Derivatives | α-amylase | IC50 | Varies |

This table is interactive. Click on the headers to sort the data.

Understanding how a molecule binds to its target is fundamental to explaining its biological activity. For butyramide derivatives, molecular docking and crystallography studies help elucidate these binding modes.

α-Amylase: This enzyme is a key player in carbohydrate metabolism, breaking down starch into simpler sugars. frontiersin.orgmdpi.com Inhibition of α-amylase is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.com Various heterocyclic compounds containing amide functionalities have been shown to inhibit α-amylase. researchgate.netnih.govnih.gov Molecular docking studies suggest these inhibitors often bind near the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key residues like aspartic acid and glutamic acid, thereby blocking substrate access. nih.gov

While specific binding mode studies for this compound on these enzymes are limited, the principles derived from related amide-containing compounds suggest that its isopropyl and butyl groups would likely engage in hydrophobic interactions within the enzyme's binding pocket, and the amide group would be critical for forming hydrogen bonds.

Receptor Agonism and Antagonism at a Molecular Level (e.g., TRPM8 for cooling sensation)

Beyond enzyme modulation, butyramide derivatives can act as ligands for cell surface and intracellular receptors. A notable example is the interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol (B31143). nih.govmdpi.comnih.gov Activation of TRPM8 leads to an influx of calcium and sodium ions, depolarizing the neuron and signaling a sensation of cold.

Several synthetic compounds, including derivatives of butyramide and related carboxamides, have been identified as potent TRPM8 agonists. These compounds mimic the effect of cold by binding to the channel and inducing a conformational change that opens its ion pore.

2-Isopropyl-N,2,3-trimethylbutyramide: This compound is a known TRPM8 activator. scbt.com Its mechanism involves direct binding to the TRPM8 channel, which triggers the ion influx and produces a cooling sensation.

N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-3): This compound is a well-studied potent and selective TRPM8 agonist. targetmol.comhandomchemicals.comnih.govsigmaaldrich.com In vitro studies using calcium imaging in cells expressing the TRPM8 channel show that WS-3 can activate the channel with high efficacy.

The table below presents the in vitro activity of selected TRPM8 agonists.

| Compound | Receptor | Parameter | Value (µM) |

| N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-3) | TRPM8 | EC50 | 3.7 |

| 4-(3,5-dimethoxyphenyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-1,2,3-triazole | TRPM8 | EC50 | 2.91 |

This table is interactive. Click on the headers to sort the data.

The molecular interaction involves the ligand fitting into a specific binding pocket on the TRPM8 protein. The structural components of the agonist, such as the isopropyl group and the amide bond, are critical for this interaction, forming hydrophobic and hydrogen-bonding contacts that stabilize the open conformation of the channel.

Fundamental Biological Pathway Modulation in Cellular and Molecular Models (strictly in vitro)

The interaction of a compound with its molecular target(s) initiates a cascade of downstream events that modulate fundamental biological pathways. In vitro cellular models allow for the study of these effects in a controlled environment.

Activation of the TRPM8 receptor by agonists, including butyramide derivatives, has been shown to modulate specific intracellular signaling pathways. For example, the influx of calcium resulting from TRPM8 activation acts as a second messenger, influencing numerous cellular processes.

One documented pathway affected by TRPM8 activation is the regulation of gene expression. Studies have demonstrated that stimulation of TRPM8 channels with agonists like icilin (B1674354) can lead to the activation of the promoter for prostaglandin (B15479496) endoperoxide synthase-2 (PTGS2, also known as COX-2). mdpi.com This links the sensation of cold, mediated by TRPM8, to the biosynthesis of prostaglandins, which are key mediators of inflammation. mdpi.com The signaling cascade likely involves calcium-dependent transcription factors that bind to response elements on the PTGS2 promoter, thereby increasing its transcription. mdpi.com

Furthermore, the modulation of cellular energy pathways can be observed in vitro upon compound exposure. Changes in metabolic activity, such as extracellular acidification rates and oxygen consumption, can serve as indicators of how a compound impacts cellular bioenergetics. researchgate.net While specific data for this compound is not widely available, it is plausible that by activating ion channels and modulating enzyme activities, it could indirectly influence cellular metabolic states. Flavonoids, for instance, are known to modulate a variety of survival signaling pathways, including those involving phosphoinositide 3-kinase (PI3K), Akt, and mitogen-activated protein kinases (MAPK), through their interactions with cellular proteins. nih.gov

Advanced Analytical Method Development for 2 Isopropylbutyramide Research

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis in Research Matrices

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For 2-Isopropylbutyramide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for purity assessment and quantitative analysis.

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reverse-phase (RP) HPLC is a commonly employed method for structurally similar amide compounds and is highly suitable for this purpose. sielc.comsielc.com In this approach, a non-polar stationary phase is used with a polar mobile phase.

The separation of this compound can be achieved using a C18 or a specialized reverse-phase column, such as one with low silanol activity, to ensure good peak shape and resolution. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and water. sielc.comumd.edu An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to control the pH and improve the separation efficiency. sielc.comsielc.com Formic acid is particularly preferred for applications compatible with mass spectrometry (MS) detection. sielc.com

Diverse detection systems can be coupled with HPLC for the analysis of this compound. A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used for quantitative analysis. For more selective and sensitive detection, especially in complex matrices, a mass spectrometer can be employed as the detector (LC-MS).

Below is a table outlining a potential set of HPLC parameters for the analysis of butyramide (B146194) compounds.

Table 1: Illustrative HPLC Parameters for Butyramide Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

Gas Chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds. Given the potential volatility of this compound and related structures, GC offers a high-resolution analytical option. The method involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a coated capillary column.

A typical GC system for this analysis would employ a non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., TR-5 MS). nist.gov Helium is commonly used as the carrier gas. nist.gov A temperature-programmed analysis, where the column temperature is gradually increased, allows for the efficient separation of compounds with different boiling points. nist.gov Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (GC-MS) for definitive identification.

The following table presents a hypothetical set of GC parameters that could be adapted for the analysis of this compound.

Table 2: Potential GC Parameters for Volatile Butyramide Analysis

| Parameter | Condition |

|---|---|

| Column | TR-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |

Sample Preparation Strategies for Complex Chemical Systems

The quality and accuracy of analytical results are critically dependent on the sample preparation process. thermofisher.com For complex matrices, such as those encountered in various research applications, a robust sample preparation strategy is essential to remove interfering substances and concentrate the analyte of interest, this compound. The primary goal is to present a clean, soluble, and sufficiently concentrated sample to the analytical instrument. umd.edubio-rad.com

Key considerations for sample preparation include:

Solvent Selection: The choice of solvent is crucial for effectively dissolving this compound while minimizing the dissolution of matrix components. Volatile organic solvents like methanol, acetonitrile, or isopropanol are often preferred as they are compatible with both HPLC and GC techniques. umd.edu

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate this compound from a complex sample. SPE uses a solid sorbent to selectively retain the analyte or the interferences, while LLE partitions the analyte between two immiscible liquid phases.

Filtration: All samples should be filtered through a suitable membrane filter (e.g., 0.2 or 0.45 µm) prior to injection into an HPLC or GC system to remove particulate matter that could damage the column or instrument.

Concentration: If the concentration of this compound in the sample is below the detection limit of the instrument, a concentration step, such as evaporation of the solvent under a stream of nitrogen, may be necessary.

Avoiding interferences is a critical aspect of sample preparation. Common interfering substances include salts (e.g., phosphates, citrates), detergents (e.g., SDS, Triton), and other non-volatile residues that can suppress the analytical signal or contaminate the system. umd.edu

Validation of Analytical Methods for Reproducibility and Robustness in Research Settings

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. demarcheiso17025.comgavinpublishers.com It is a mandatory step to ensure that the data generated during research is accurate, reliable, and reproducible. 3m.com The validation of an analytical method for this compound should assess several key performance characteristics, as outlined by guidelines from bodies like the International Council for Harmonisation (ICH). demarcheiso17025.comfda.gov

The main parameters evaluated during method validation are summarized in the table below.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. gavinpublishers.comfda.gov | The analyte peak should be well-resolved from other peaks, and its identity confirmed (e.g., by MS). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com | Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for an assay. demarcheiso17025.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. ikev.org | The mean recovery should be within 98.0% to 102.0%. ikev.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org Assessed at two levels: Repeatability (short-term) and Intermediate Precision (within-laboratory variations). demarcheiso17025.com | Relative Standard Deviation (RSD) should be ≤ 2%. demarcheiso17025.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com | Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ikev.org | The results should remain within the established acceptance criteria when parameters (e.g., pH, flow rate, temperature) are slightly varied. |

By systematically developing and validating analytical methods according to these principles, researchers can ensure the generation of high-quality, defensible data in their studies of this compound.

Industrial and Chemical Applications of 2 Isopropylbutyramide and Its Derivatives Non Pharmacological, Non Clinical

Role as Chemical Building Blocks in Organic Synthesis

While primarily utilized for its sensory properties, 2-Isopropyl-N,2,3-trimethylbutyramide also serves as a chemical intermediate in organic synthesis. The amide functional group can undergo various chemical transformations, allowing it to be a precursor for other molecules.

One documented synthetic application involves the hydrolysis of 2-Isopropyl-N,2,3-trimethylbutyramide to prepare 2-isopropyl-2,3-dimethylbutanoyl chloride. echemi.com This transformation converts the amide into a more reactive acyl chloride, a versatile building block for introducing the bulky 2-isopropyl-2,3-dimethylbutanoyl group into other molecules through esterification or amidation reactions.

The synthesis of WS-23 and related compounds itself highlights the use of other chemical building blocks. Common synthetic routes involve the Ritter reaction, where a nitrile, such as 2,2-diisopropylpropionitrile, reacts with an alcohol like methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.comgoogle.com This process underscores the role of nitriles and alcohols as foundational components in the production of these complex amides.

Applications in Specialty Chemical Formulations

The distinct branched structure and chemical properties of 2-Isopropyl-N,2,3-trimethylbutyramide make it a valuable component in the formulation of specialty chemicals. chemimpex.com Its efficacy as a solvent and stabilizer enhances the performance of various formulations. chemimpex.com The compound's favorable characteristics, including low volatility and high thermal stability, contribute to its utility in creating reliable and stable specialty products. chemimpex.com

In the agricultural sector, 2-Isopropyl-N,2,3-trimethylbutyramide is employed in the development of advanced agrochemical formulations. chemimpex.com It functions as an additive, particularly as a surfactant, to improve the efficacy of active ingredients like pesticides and herbicides. chemimpex.com By acting as a surfactant, it can help improve the solubility and stability of complex agrochemical mixtures, ensuring a more effective application and performance. chemimpex.com

Functional Applications in Material Science and Additives

As a functional additive, 2-Isopropyl-N,2,3-trimethylbutyramide is incorporated into a wide array of products to impart specific sensory or physical properties. It is widely used in daily necessities, oral care products, foods, and cosmetics. researchgate.nethandom-chem.com

The most prominent application of 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) is as a synthetic cooling agent. ulprospector.comnbinno.com Unlike menthol (B31143), WS-23 provides a clean, long-lasting cooling effect without an accompanying minty odor or flavor. driphacks.comdarkstar.co.uk This allows it to be used in a variety of products without altering their core sensory profiles.

Research into its sensory mechanism indicates that it activates transient receptor potential (TRP) channels, which are responsible for temperature sensation. researchgate.net Studies have shown that WS-23 primarily activates the TRPM8 receptor, similar to menthol, but its cooling profile is perceived differently. researchgate.net Sensory evaluations describe the cooling effect of WS-23 as being most prominent at the front of the mouth and on the tongue. titanos.com While it is not the most potent cooling agent available—compounds like WS-5 are stronger—its smooth and clean profile makes it highly popular. researchgate.nettitanos.com

| Property | 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) | Menthol |

| Sensation | Clean, smooth cooling nbinno.com | Minty, can have harsh or stinging notes nbinno.com |

| Odor/Flavor | Little to no odor or flavor driphacks.com | Strong minty odor and flavor nbinno.com |

| Volatility | Low titanos.com | High |

| Primary Sensation Area | Front of mouth, tongue titanos.com | General oral cavity, back of the throat |

| Derivation | Synthetic, not derived from menthol driphacks.com | Natural (from mint) or synthetic |

2-Isopropyl-N,2,3-trimethylbutyramide is an approved flavoring agent (FEMA number 3804) used extensively in the food, beverage, and oral care industries. chemimpex.comgoogle.comwho.int Its primary function in this context is to impart a cooling sensation. It is incorporated into a wide range of products, including:

Confectionery and chewing gum nbinno.comdriphacks.com

Beverages and dairy products handom-chem.comnbinno.com

Oral care products like toothpaste and mouthwash nbinno.comindustrialchemicals.gov.au

E-cigarette liquids and tobacco products chemicalbook.comdriphacks.com

| Application Area | Specific Use of 2-Isopropyl-N,2,3-trimethylbutyramide |

| Food & Beverage | Cooling agent in confectionery, chewing gum, drinks; flavor enhancer. nbinno.comgoogle.com |

| Cosmetics & Personal Care | Emulsifier, stabilizer, and cooling agent in creams, lotions, and sunscreens. chemimpex.comnbinno.com |

| Oral Care | Cooling agent in toothpaste and mouthwash. industrialchemicals.gov.au |

| Agrochemicals | Surfactant and efficacy-enhancing additive. chemimpex.com |

| Specialty Chemicals | Stabilizer and solvent in various formulations. chemimpex.com |

Future Research Directions and Emerging Opportunities in 2 Isopropylbutyramide Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amides is one of the most frequently performed reactions in the chemical industry, yet traditional methods often rely on stoichiometric coupling reagents and harsh conditions, generating significant waste. dst.gov.inscispace.com The development of green and sustainable synthetic routes for 2-Isopropylbutyramide is a critical area for future research.

Current synthesis of related butyramide (B146194) compounds often involves multi-step processes. For instance, methods for similar N-alkyl substituted amides include the Ritter reaction, which uses strong acids, or processes starting from nitriles and esters with catalysts like polyphosphoric acid. While some methods aim to improve efficiency and reduce waste by recycling components like amines, there is substantial room for improvement.

Future research should focus on catalytic and environmentally benign methodologies. Key opportunities include:

Biocatalysis : The use of enzymes, such as lipases or engineered amide synthetases, offers a highly selective and sustainable alternative for amide bond formation. nih.govrsc.orgrsc.orgnih.gov Research into enzymes that can accommodate the sterically hindered structure of this compound could lead to highly efficient, low-waste production processes conducted in aqueous media under mild conditions. acs.org

Photocatalysis : The use of light-activated catalysts, such as those based on Covalent Organic Frameworks (COFs), presents a novel approach to synthesizing amides directly from more accessible starting materials like alcohols. dst.gov.in This could streamline production and reduce energy consumption. dst.gov.in

Solvent-Free and Transition-Metal-Free Conditions : Developing protocols that eliminate the need for organic solvents and transition-metal catalysts is a major goal in green chemistry. researchgate.netrsc.org Research into solid-state reactions or methods using recyclable catalysts like boric acid could significantly reduce the environmental footprint of this compound synthesis. researchgate.net

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|---|

| Traditional (e.g., Ritter Reaction) | Uses strong acids, stoichiometric reagents. | Established procedures. | Improving efficiency, reducing hazardous waste. |

| Biocatalysis (Enzymatic) | Uses enzymes (e.g., lipases) in mild, often aqueous, conditions. nih.govrsc.org | High selectivity, reduced waste, biodegradable catalysts. rsc.org | Discovering or engineering enzymes tolerant to the substrate's structure. |

| Photocatalysis | Light-activated catalysts (e.g., COFs). dst.gov.in | Mild reaction conditions, use of light as a reagent. | Designing catalysts efficient for amide formation from alcohols or other precursors. |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with mechanical mixing or heating. researchgate.net | Eliminates solvent waste, simplifies purification. | Optimizing catalyst and reaction conditions for high yield and purity. |

Development of Advanced Functional Materials Incorporating Butyramide Scaffolds

The butyramide scaffold, characterized by the amide (-CO-NH-) linkage, possesses inherent properties that are highly valuable in materials science. The amide group's ability to form strong, directional hydrogen bonds is fundamental to the exceptional mechanical and thermal properties of high-performance polymers like polyamides (e.g., Nylon, Kevlar). youtube.comyoutube.com

While this compound itself is a small molecule, its core structure can be incorporated as a monomer or a functional side group into larger polymer chains. Future research could explore the creation of novel functional materials by leveraging the specific steric and electronic properties of the this compound moiety.

Emerging opportunities in this area include:

High-Performance Polyamides : Incorporating the bulky isopropyl group into a polyamide backbone could disrupt chain packing and hydrogen bonding in a controlled manner. nih.gov This could be used to tune material properties such as crystallinity, melting point, solubility, and flexibility, potentially leading to new polymers with tailored mechanical strength and thermal stability. youtube.comnih.gov

Smart Materials : The amide bond's interactions are sensitive to environmental factors like pH and humidity. youtube.com Materials incorporating the this compound scaffold could be designed to respond to these stimuli, opening avenues for applications in sensors or controlled-release systems.

Functional Surfaces and Membranes : The specific intermolecular forces dictated by the butyramide structure could be used to create surfaces with controlled wettability or membranes with selective permeability.

Deeper Mechanistic Understanding of Molecular Interactions in Non-Clinical Contexts

A fundamental understanding of the non-covalent interactions involving this compound is crucial for advancing its applications. These interactions, including hydrogen bonding and van der Waals forces, govern its physical properties, its behavior in solutions, and its interaction with other molecules. pitt.edu

Computational chemistry provides powerful tools to investigate these phenomena at the molecular level. Future research should leverage these methods for a more profound mechanistic understanding.

Computational Modeling : Techniques like Density Functional Theory (DFT) can be used to model the geometry, electronic structure, and vibrational spectra of this compound. researchgate.netnih.govnih.govrsc.org Such studies can elucidate the nature of its intermolecular interactions with solvents, polymers, or other molecules. nih.govacs.org For example, DFT can quantify the strength of hydrogen bonds and predict how the bulky isopropyl group influences molecular packing and interaction energies. pnas.org

Solvation and Conformational Analysis : Understanding how this compound behaves in different solvents is key to controlling its synthesis and application. Computational simulations can predict its most stable conformations in various environments and explain its solubility characteristics. nih.gov

Interaction with Aromatic Systems : The interaction between amide groups and aromatic rings (amide-π interactions) is known to be significant in protein stability. mdpi.com Investigating similar interactions between this compound and aromatic functional groups in materials could reveal new ways to control supramolecular assembly and material properties. acs.org

Integration of Artificial Intelligence and Machine Learning in Butyramide Research and Design

Key opportunities for integrating AI and ML include:

Reaction Prediction and Optimization : ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic pathways for this compound and its derivatives. beilstein-journals.orgnih.gov These models can help chemists identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.netnih.gov

Discovery of Novel Functional Materials : Generative AI models can design new polymers or materials incorporating the butyramide scaffold with specific, user-defined target properties. medium.commicrosoft.com For example, an AI could be tasked with designing a polyamide structure based on this compound that exhibits a desired melting point or tensile strength. imeche.org

Property Prediction : AI can be used to build quantitative structure-property relationship (QSPR) models that predict the physical and chemical properties of new butyramide derivatives before they are synthesized. This allows for rapid virtual screening of large libraries of potential compounds for specific applications.

| AI/ML Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Synthesis and Reaction Optimization | Predicting reaction yields and identifying optimal conditions. beilstein-journals.orgchemrxiv.org | Faster development of sustainable synthetic routes; reduced experimental cost. |

| Materials Discovery | Generative models to design new polymers with desired properties. microsoft.comstanford.edu | Accelerated discovery of novel functional materials with tailored characteristics. |

| Molecular Property Prediction | Predicting solubility, melting point, and interaction energies of new derivatives. | Efficient virtual screening and prioritization of candidates for synthesis. |

| Mechanistic Understanding | Analyzing simulation data to identify key molecular interactions. ajchem-a.com | Deeper insights into the structure-property relationships governing material behavior. |

Investigation of Butyramide Derivatives in Enzyme Catalysis (Non-Biological)

While biocatalysis focuses on using enzymes for synthesis, a related and exciting field involves using small organic molecules to influence or participate in catalytic processes within an engineered protein scaffold. This area, which includes the design of artificial metalloenzymes, opens up possibilities for creating novel catalysts that combine the reactivity of synthetic chemistry with the selectivity of enzymes. mdpi.comoup.com

Future research could explore the use of this compound derivatives in non-biological enzyme catalysis:

Artificial Metalloenzyme Design : An artificial metalloenzyme consists of a synthetic metal complex housed within a protein scaffold. mdpi.comnih.govacs.org A derivative of this compound could be designed to act as a ligand that binds a catalytically active metal ion. When this ligand-metal complex is incorporated into a protein, the protein environment can enforce high selectivity for a specific chemical transformation not found in nature. nih.govmdpi.com

Chemo-Enzymatic Cascades : In a chemo-enzymatic synthesis, steps from traditional organic chemistry are combined with enzymatic transformations. rsc.orgnih.govnih.govresearchgate.net Butyramide derivatives could be developed as substrates or intermediates in these multi-step cascades, enabling the efficient construction of complex molecules for industrial applications. researchgate.net

Non-Aqueous Enzymology : Enzymes can function in non-aqueous organic solvents, where they can catalyze reactions that are not possible in water. pitt.edusemanticscholar.orgftb.com.hrnih.gov Research into the behavior of enzymes in the presence of this compound as a substrate or solvent component could lead to new synthetic methodologies for the fine chemical industry. acs.org

By exploring these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple functional molecule into a versatile building block for the next generation of materials and catalytic systems.

Q & A

Basic Research Questions

Q. What are the critical parameters for ensuring reproducibility in the synthesis of 2-Isopropylbutyramide?

- Methodology : Reproducibility requires strict adherence to IUPAC naming conventions, detailed documentation of reaction conditions (e.g., temperature, solvent purity, catalyst type), and validation of intermediates via spectroscopic methods (e.g., NMR, IR). For example, solvents must be anhydrous, and reaction progress should be monitored using TLC or HPLC .

- Data Requirements : Report molar ratios, reaction times, yields, and spectroscopic data (e.g., chemical shifts, coupling constants) to enable replication .

Q. How should researchers validate the purity of this compound in pharmacological studies?

- Methodology : Use a combination of chromatographic (HPLC, GC) and spectroscopic (mass spectrometry, elemental analysis) techniques. Compare melting points and optical rotation (if chiral) with literature values. Include batch-specific purity certificates from suppliers .

- Statistical Consideration : Report purity as mean ± standard deviation across three independent measurements to account for instrumental variability .

Q. What stability testing protocols are recommended for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS and quantify using validated calibration curves. Include negative controls (e.g., inert atmosphere storage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity (e.g., IC₅₀ values) of this compound across studies?

- Methodology :

Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols, solvent concentrations). For instance, DMSO concentrations >0.1% may nonspecifically inhibit enzymes, skewing IC₅₀ .

Replication : Reproduce conflicting studies with standardized protocols, including positive/negative controls (e.g., known inhibitors).

Statistical Testing : Apply ANOVA or t-tests to determine if differences are significant (p < 0.05) .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

- Methodology :

- Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 interactions and metabolite formation.

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and UPLC-QTOF analysis .

Q. How can researchers optimize reaction yields for novel this compound derivatives using Design of Experiments (DoE)?

- Methodology :

Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading).

Optimization : Apply response surface methodology (RSM) to model interactions between variables.

Validation : Confirm optimal conditions with triplicate runs and compare predicted vs. actual yields .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical trials?

- Methodology :

- Implement Quality by Design (QbD) principles: Define Critical Quality Attributes (CQAs) like enantiomeric purity and particle size.

- Use PAT (Process Analytical Technology) tools for real-time monitoring (e.g., in-line FTIR for reaction progression) .

Contradiction Analysis Framework

- Case Study : If two studies report opposing effects on enzyme inhibition:

- Re-examine Assay Conditions : Check for differences in buffer pH, ionic strength, or pre-incubation times .

- Dose-Response Curves : Ensure linearity (R² > 0.98) and sufficient data points (n ≥ 6) to avoid overfitting .

- Control Experiments : Test for nonspecific binding using scrambled peptides or inactive analogs .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.